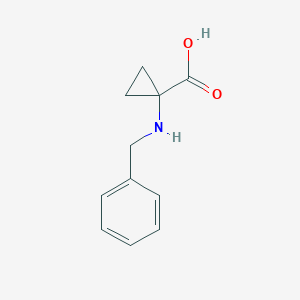
1-(benzylamino)cyclopropane-1-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzylamino)cyclopropane-1-carboxylic acid (BCP) is a cyclic amino acid that has been widely studied for its potential applications in the field of medicinal chemistry. It is a chiral compound that has two enantiomers, namely R-BCP and S-BCP. The synthesis of BCP has been extensively reported in the literature, and various methods have been developed for its preparation.
Mecanismo De Acción
The mechanism of action of 1-(benzylamino)cyclopropane-1-carboxylic Acid is not fully understood. However, it has been suggested that 1-(benzylamino)cyclopropane-1-carboxylic Acid may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins.
Efectos Bioquímicos Y Fisiológicos
1-(benzylamino)cyclopropane-1-carboxylic Acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress the replication of viruses, and inhibit the growth of bacteria. 1-(benzylamino)cyclopropane-1-carboxylic Acid has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(benzylamino)cyclopropane-1-carboxylic Acid is its ability to inhibit the growth of cancer cells and viruses. This makes it a promising candidate for the development of new drugs. However, one of the main limitations of 1-(benzylamino)cyclopropane-1-carboxylic Acid is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-(benzylamino)cyclopropane-1-carboxylic Acid. One direction is the development of new synthesis methods that can yield higher yields of 1-(benzylamino)cyclopropane-1-carboxylic Acid and its enantiomers. Another direction is the study of the mechanism of action of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can help to identify new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(benzylamino)cyclopropane-1-carboxylic Acid can help to optimize its use as a drug candidate.
Métodos De Síntesis
The synthesis of 1-(benzylamino)cyclopropane-1-carboxylic Acid can be achieved through several methods. One of the most common methods involves the reaction of benzylamine with cyclopropanecarboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method yields both enantiomers of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can be separated using chiral chromatography.
Another method for the synthesis of 1-(benzylamino)cyclopropane-1-carboxylic Acid involves the reaction of cyclopropanecarboxylic acid with benzylamine in the presence of a chiral catalyst. This method yields only one enantiomer of 1-(benzylamino)cyclopropane-1-carboxylic Acid, which can be easily separated from the other enantiomer.
Aplicaciones Científicas De Investigación
1-(benzylamino)cyclopropane-1-carboxylic Acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. 1-(benzylamino)cyclopropane-1-carboxylic Acid has also been studied for its potential use as a building block for the synthesis of new drugs.
Propiedades
Número CAS |
119111-62-5 |
|---|---|
Nombre del producto |
1-(benzylamino)cyclopropane-1-carboxylic Acid |
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(benzylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-10(14)11(6-7-11)12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14) |
Clave InChI |
OEAREUSJNXNILN-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)O)NCC2=CC=CC=C2 |
SMILES canónico |
C1CC1(C(=O)O)NCC2=CC=CC=C2 |
Sinónimos |
Cyclopropanecarboxylic acid, 1-[(phenylmethyl)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



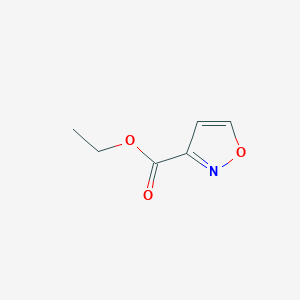
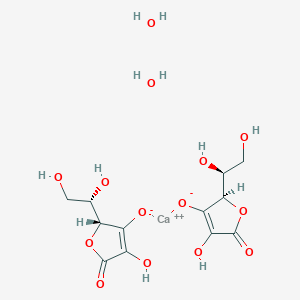
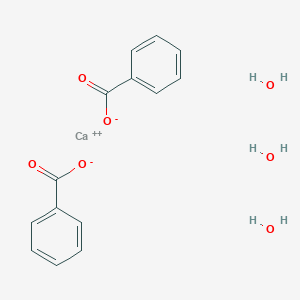
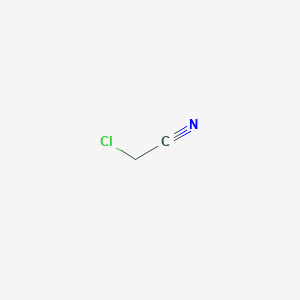
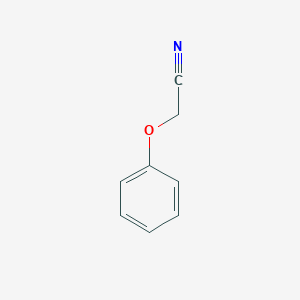
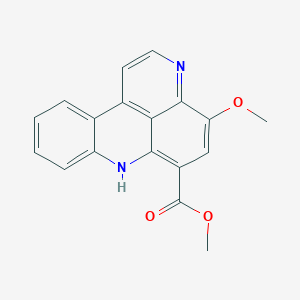
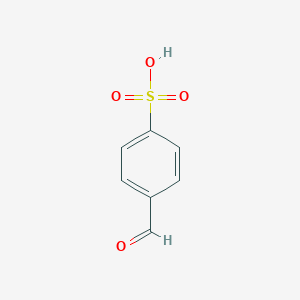
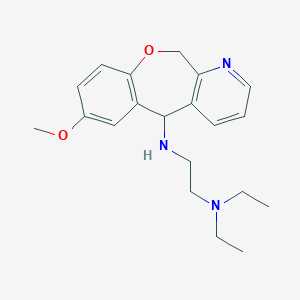
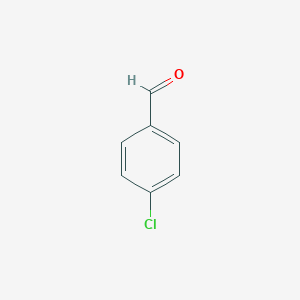
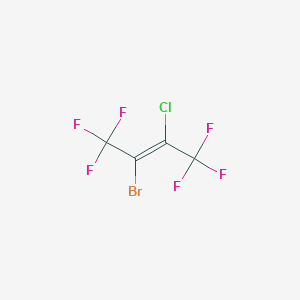
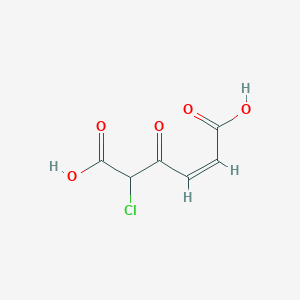
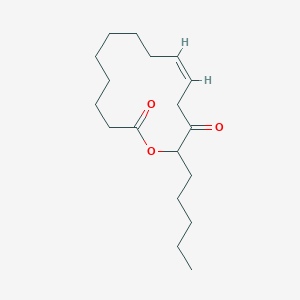
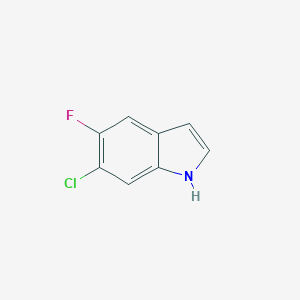
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)